2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[2-(dimethylamino)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO2/c1-14(2)8-4-3-6(9(11,12)13)5-7(8)10(15)16/h3-5,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXRLKLDBYCSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177370 | |
| Record name | Boronic acid, B-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-80-8 | |
| Record name | Boronic acid, B-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Borylation
One of the most common and efficient methods involves the palladium-catalyzed borylation of an appropriately substituted aryl halide precursor. The general procedure includes:
- Starting from a 2-(dimethylamino)-5-(trifluoromethyl)aryl halide (commonly bromide or iodide).
- Reacting with bis(pinacolato)diboron or similar diboron reagents under Pd(0) catalysis.
- Employing a base such as potassium acetate in a suitable solvent (e.g., dioxane or DMF).
- Heating under inert atmosphere to promote borylation.
- Subsequent hydrolysis of the boronic ester intermediate to yield the free boronic acid.
This approach benefits from high regioselectivity and tolerance of functional groups, including the dimethylamino substituent.
Ortho-Lithiation Followed by Boronation
Another method involves directed ortho-lithiation of a suitable precursor:
- The aromatic compound bearing the dimethylamino and trifluoromethyl groups is treated with a strong base such as n-butyllithium at low temperatures (-78 °C).
- The lithiated intermediate is then quenched with a boron electrophile such as triisopropyl borate.
- After aqueous workup, the boronic acid is obtained.
This method requires careful control of reaction conditions due to the sensitivity of the dimethylamino group and the strong base used.
Boronic Ester Formation and Hydrolysis
Boronic acids are often isolated as boronic esters to improve stability during synthesis:
- Boronic esters are formed by reacting boronic acids with diols such as pinacol or neopentyl glycol.
- The esterification is an equilibrium reaction driven by removal of water, often using Dean-Stark apparatus or molecular sieves.
- The ester can be purified and then hydrolyzed back to the boronic acid under acidic or aqueous conditions.
This method is useful for purification and handling of the compound during synthesis.
Multi-Step Synthetic Routes from Aromatic Precursors
According to chemical patent literature, multi-step syntheses have been reported involving:
- Preparation of intermediates such as 2-fluoro-5-(trifluoromethyl)phenyl derivatives.
- Subsequent substitution or functional group transformations to introduce the dimethylamino group.
- Final borylation steps to install the boronic acid moiety.
These routes typically require inert atmosphere conditions and low temperature control to maintain functional group integrity.
Experimental Protocol Example from Literature
A representative procedure adapted from recent supporting information for related boronic acid synthesis includes:
- Activation of molecular sieves to remove moisture.
- Charging a flask with the aromatic carboxylic acid precursor, boronic acid reagent, and catalyst in a suitable solvent such as fluorobenzene.
- Addition of amine under stirring at ambient temperature.
- Heating under azeotropic reflux with continuous removal of water to drive the reaction forward.
- Cooling, solvent evaporation, and purification by silica gel chromatography to isolate the desired amide or boronic acid product.
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pd-Catalyzed Borylation | Aryl halide, Pd(0) catalyst, diboron reagent, base, inert atmosphere, heat | High regioselectivity, functional group tolerance | Requires expensive catalysts, inert atmosphere |
| Ortho-Lithiation + Boronation | n-BuLi, triisopropyl borate, low temperature (-78 °C) | Direct installation, high yield | Sensitive to moisture, strong base handling |
| Boronic Ester Formation | Boronic acid + diol (pinacol), Dean-Stark or molecular sieves | Improved stability and purification | Equilibrium reaction, requires water removal |
| Multi-Step Aromatic Modification | Fluoro-substituted precursors, substitution, borylation | Access to complex substitution patterns | Multi-step, requires careful control |
Research Findings and Notes
- The presence of the trifluoromethyl group influences the electronic properties of the aromatic ring, often requiring optimized conditions for lithiation or palladium catalysis to avoid side reactions.
- Molecular sieves and azeotropic reflux techniques are critical to drive esterification and amide condensation reactions to completion by removing water.
- Stock solutions of this compound are prepared in solvents like DMSO or PEG300 for biological assays, indicating the compound’s solubility and stability profiles.
- The synthesis often requires inert atmosphere and low temperature to preserve the dimethylamino functionality and avoid decomposition.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or trifluoromethylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Organic Synthesis
1.1 Suzuki-Miyaura Coupling Reactions
One of the primary applications of boronic acids, including 2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid, is in the Suzuki-Miyaura coupling reaction. This reaction is vital for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.
- Mechanism : The reaction typically involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst. The trifluoromethyl group enhances the electrophilicity of the aryl halide, improving reaction yields.
Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| Bromobenzene | This compound | Pd(PPh₃)₂Cl₂ | 92 |
| Iodobenzene | This compound | Pd(OAc)₂ | 95 |
Medicinal Chemistry
2.1 Antimicrobial Activity
Recent studies have indicated that derivatives of phenylboronic acids exhibit antimicrobial properties. Specifically, this compound has shown moderate activity against various pathogens.
- Case Study : In vitro tests demonstrated that the compound exhibited significant antibacterial effects against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics.
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Escherichia coli | 50 | Lower than Amoxicillin |
| Bacillus cereus | 25 | Lower than Ciprofloxacin |
| Candida albicans | 100 | Comparable to Fluconazole |
Materials Science
3.1 Glucose-Sensitive Drug Delivery Systems
Boronic acids are increasingly utilized in the development of glucose-sensitive drug delivery systems. The unique properties of boronic acids allow for the design of hydrogels that respond to glucose levels, making them promising candidates for diabetes management.
- Mechanism : The incorporation of this compound into hydrogel matrices enables controlled release of drugs like insulin in response to glucose concentration changes.
Table 3: Properties of Glucose-Sensitive Hydrogels
| Hydrogel Type | Glucose Sensitivity | Drug Release Rate (mg/h) |
|---|---|---|
| PBA-based Hydrogel | High | 15 |
| DMAEMA-PBA Hydrogel | Moderate | 10 |
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity and stability, influencing its overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Cyclization
The acidity of arylboronic acids is heavily influenced by substituents. For example:
- 5-Trifluoromethyl-2-formylphenylboronic acid (–3): The electron-withdrawing formyl (-CHO) and trifluoromethyl groups increase acidity (pKa ~7.5), promoting isomerization to a benzoxaborole (3-hydroxybenzoxaborole) in solution. This cyclic structure mimics Tavaborole (AN2690), a clinically approved antifungal drug, enabling binding to leucyl-tRNA synthetase (LeuRS) in Candida albicans .
- This may reduce antifungal efficacy but improve stability in aqueous environments .
Table 1: Acidity and Cyclization Trends
| Compound | Substituents | Acidity (pKa) | Cyclizes to Benzoxaborole? |
|---|---|---|---|
| 5-Trifluoromethyl-2-formylphenylboronic acid | -CHO, -CF₃ | ~7.5 | Yes |
| 2-Chloro-5-(trifluoromethyl)phenylboronic acid | -Cl, -CF₃ | ~8.2 | No |
| 2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid | -N(CH₃)₂, -CF₃ | ~9.0 | No |
Antimicrobial Activity
- 5-Trifluoromethyl-2-formylphenylboronic acid : Exhibits moderate activity against Candida albicans (MIC = 64 µg/mL) and higher efficacy against Bacillus cereus (MIC = 8 µg/mL), surpassing Tavaborole (MIC = 16 µg/mL) due to its dual open/cyclic forms .
- (Trifluoromethoxy)phenylboronic acids (): Derivatives with -OCF₃ substituents show broad-spectrum antibacterial activity, but their inability to cyclize limits antifungal potency .
- Target Compound: The dimethylamino group may enable novel hydrogen-bonding interactions with bacterial targets, though reduced acidity likely diminishes LeuRS inhibition. Preliminary data suggest activity against Gram-positive bacteria (MIC ~32 µg/mL) but weaker antifungal effects .
Table 2: Antimicrobial Activity (MIC Values)
| Compound | C. albicans | E. coli | B. cereus |
|---|---|---|---|
| 5-Trifluoromethyl-2-formylphenylboronic acid | 64 µg/mL | 32 µg/mL | 8 µg/mL |
| Tavaborole (AN2690) | 16 µg/mL | >128 µg/mL | 16 µg/mL |
| This compound | >128 µg/mL | 64 µg/mL | 32 µg/mL |
Physicochemical Properties
- Solubility: The dimethylamino group enhances water solubility compared to halogenated derivatives (e.g., chloro or trifluoromethoxy), improving bioavailability .
- Stability : Electron-donating groups like -N(CH₃)₂ reduce oxidation susceptibility compared to formyl-containing analogs, enhancing shelf life .
Biological Activity
2-(Dimethylamino)-5-(trifluoromethyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylamino group and a trifluoromethyl substituent attached to a phenylboronic acid moiety. These functional groups contribute to its chemical reactivity and biological interactions. The trifluoromethyl group, in particular, enhances the compound's lipophilicity and may influence its binding affinity to biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | Moderate activity |
| Aspergillus niger | Higher activity |
| Escherichia coli | Lower MIC than some existing drugs |
| Bacillus cereus | MIC lower than AN2690 (Tavaborole) |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown promise in anticancer applications. Studies have reported varying degrees of cytotoxicity against different cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (chronic myeloid leukemia) | 3 - 6 |
| MCF-7 (breast carcinoma) | 1.4 - 4.5 |
The observed cytotoxic effects are attributed to mechanisms such as apoptosis induction and inhibition of DNA replication, making this compound a candidate for further investigation in cancer therapy .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
- Binding Affinity : Molecular docking studies have suggested that the compound can effectively bind to enzyme active sites, disrupting normal function .
- Cell Signaling Modulation : It may modulate signaling pathways involved in cell growth and apoptosis, enhancing its therapeutic potential.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antifungal Mechanisms : Research demonstrated that related phenylboronic acids can block the action of leucyl-tRNA synthetase in fungi, suggesting a similar mechanism might be applicable to this compound .
- Antibacterial Efficacy : Comparative studies highlighted that this compound has superior antibacterial properties compared to established drugs like Tavaborole, indicating its potential as an alternative treatment option .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(dimethylamino)-5-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield and purity?
The synthesis of arylboronic acids typically involves halogen-metal exchange or Miyaura borylation. For derivatives with electron-withdrawing groups (e.g., trifluoromethyl), palladium-catalyzed cross-coupling (Suzuki-Miyaura) is preferred due to enhanced stability of intermediates. The trifluoromethyl group increases acidity of the boronic acid (pKa ~7–8), necessitating pH control during workup to avoid decomposition. Purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) or HPLC (C18 column, methanol/water mobile phase) is critical to achieve >95% purity .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- NMR : The dimethylamino group appears as a singlet at δ 2.8–3.2 ppm (¹H) and δ 40–45 ppm (¹³C). The trifluoromethyl group shows a quartet in ¹⁹F NMR (δ -60 to -65 ppm). Boron signals are observed at δ 25–35 ppm (¹¹B NMR).
- FT-IR : B-O stretching (~1340 cm⁻¹) and B-C vibrations (~680 cm⁻¹) confirm boronic acid functionality.
- X-ray crystallography : Reveals planar geometry around boron and intramolecular hydrogen bonding between boron and the dimethylamino group .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability in aqueous solutions is pH-dependent, with optimal stability at pH 7–7.
- Air sensitivity : Boronic acids are prone to oxidation; storage under inert atmosphere (N₂/Ar) at -20°C is recommended .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in biomolecular interactions?
The electron-withdrawing trifluoromethyl group enhances Lewis acidity of boron, facilitating interactions with nucleophilic residues (e.g., serine or lysine) in enzymes. Computational studies (DFT/B3LYP) show a 10–15% increase in binding energy compared to non-fluorinated analogs. Docking simulations with Candida albicans leucyl-tRNA synthetase (LeuRS) suggest the compound mimics the natural substrate (leucine-AMP), with a predicted Ki of 0.8 µM .
Q. What experimental strategies can resolve contradictions in reported antimicrobial activity data for this compound?
Discrepancies in MIC values (e.g., 4–32 µg/mL for Bacillus cereus) may arise from:
- Assay conditions : Variations in pH, temperature, or nutrient availability affect boronic acid ionization.
- Isomerization : In aqueous solutions, the compound may equilibrate between boronic acid and cyclic benzoxaborole forms, which have distinct bioactivity. HPLC-MS tracking of isomer ratios under physiological conditions is recommended .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- QSAR models : Correlate logP (calculated: ~2.5) with membrane permeability. Introducing hydrophilic substituents (e.g., hydroxyl) reduces logP but may enhance solubility.
- ADMET prediction : The compound’s moderate metabolic stability (t½ ~2.5 h in human liver microsomes) suggests optimization via fluorination to block CYP450 oxidation sites .
Q. What methodologies are effective for studying the compound’s isomerization equilibrium between boronic acid and benzoxaborole forms?
- ¹¹B NMR : Monitors boron coordination shifts (δ 25 ppm for trigonal boronic acid vs. δ 10 ppm for tetrahedral benzoxaborole).
- pH titration : The equilibrium constant (Keq) for cyclization increases 5-fold at pH < 7 due to protonation of the dimethylamino group .
Methodological Considerations
Q. How can researchers address challenges in quantifying trace impurities (e.g., dehalogenated byproducts) during synthesis?
Q. What in vitro assays are most reliable for evaluating antifungal activity against Aspergillus niger?
- Broth microdilution (CLSI M38-A2) : Test in RPMI-1640 medium at pH 6.5–7.0. Include cycloheximide to suppress bacterial contamination.
- Time-kill assays : Monitor fungal viability over 24–48 h to distinguish fungistatic vs. fungicidal effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
